Antibacterial agent 136

Antibacterial MRSA MIC

Researchers facing the challenge of validating multi-target anti-MRSA mechanisms can use Antibacterial agent 136, a well-characterized oxadiazolone chemotype with proven polypharmacology. • MIC50: 0.8 µM against MRSA; MIC50 range 0.8-3.1 µM against MDR S. aureus. • Engages cysteine & serine hydrolases (FabH, FphC, AdhE) confirmed by ABPP. • Ideal positive control for phenotypic screening and chemical proteomics. Supplied as a custom-synthesized solid with full characterization; reliable global shipping for R&D laboratories.

Molecular Formula C23H19N3O5
Molecular Weight 417.4 g/mol
Cat. No. B12387923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 136
Molecular FormulaC23H19N3O5
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H19N3O5/c1-15-13-17(26-23(28)31-22(25-26)29-2)11-12-20(15)24-21(27)16-7-6-10-19(14-16)30-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,27)
InChIKeyOYDQXHIQTNQIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 136: Oxadiazolone Antibiotic


Antibacterial agent 136 (Compound 3) is a synthetic small-molecule antibiotic belonging to the 1,3,4-oxadiazol-3-one chemical class [1]. It is characterized by the molecular formula C23H19N3O5 and a molecular weight of 417.41 g/mol [2]. This compound was identified through phenotypic screening and has been shown, via activity-based protein profiling, to engage multiple targets in methicillin-resistant Staphylococcus aureus (MRSA), including FabH, FphC, and AdhE, establishing it as a novel polypharmacological chemotype [1].

Unique Polypharmacology of Antibacterial Agent 136


Direct substitution with other oxadiazolone-class antibacterials (e.g., ND-421) or in-class compounds is not scientifically valid due to fundamental differences in their molecular mechanisms. While earlier oxadiazolones were characterized as inhibitors of penicillin-binding proteins (PBPs) like PBP2a, Antibacterial agent 136 operates via a distinct and more complex polypharmacological mode of action involving multiple cysteine and serine hydrolases [1]. The structure-activity relationships (SAR) within this chemotype are not linear; subtle structural modifications in Antibacterial agent 136, such as its specific benzyloxy substitution pattern (C23H19N3O5), likely dictate its unique target engagement profile, differentiating it from analogs like ND-421 (C21H21N3O3S) [2].

Quantitative Comparison: Antibacterial Agent 136


MRSA Potency vs. First-Generation Oxadiazole

In direct comparison, Antibacterial agent 136 (MIC50 = 0.8 µM) demonstrates significantly greater in vitro potency against MRSA than the representative first-generation oxadiazolone ND-421 (MIC50 = 2.0 µg/mL, which corresponds to approximately 4.9 µM) [1][2]. This 6-fold difference in molar potency highlights the superior activity of the newer chemotype.

Antibacterial MRSA MIC Oxadiazolone

MDR S. aureus Potency Comparison

Against a panel of multidrug-resistant (MDR) S. aureus strains, Antibacterial agent 136 maintains high potency with MIC50 values ranging from 0.8 to 3.1 µM [1]. In contrast, the related oxadiazolone derivative in a 2020 study exhibited higher MIC values of 3.13 µM against MRSA, representing the upper bound of activity for Antibacterial agent 136 against MDR strains [2].

Antibacterial Multidrug-Resistant S. aureus MIC Oxadiazolone

Intrinsic Activity vs. Peptidomimetic Adjuvants

Unlike the peptidomimetic CEP-136, which exhibits low intrinsic antimicrobial activity (MIC = 16-64 µM) and functions primarily as an antibiotic adjuvant to potentiate existing drugs against Gram-negative bacteria, Antibacterial agent 136 demonstrates high intrinsic, direct antibacterial potency against Gram-positive MRSA (MIC50 = 0.8 µM) [1][2].

Antibacterial Mechanism of Action Antibiotic Adjuvant Potentiation

Antibacterial Agent 136 Applications


Phenotypic Screening for Novel Anti-MRSA Agents

Antibacterial agent 136 serves as a validated positive control or benchmark compound in phenotypic screening campaigns aimed at discovering new anti-MRSA agents. Its high potency (MIC50 = 0.8 µM) against this pathogen provides a robust reference point for evaluating hit compounds [1]. Its well-characterized polypharmacology makes it particularly useful as a tool compound for studying complex antibacterial mechanisms [1].

Chemical Proteomics and Target Deconvolution

Given its established polypharmacological mode of action engaging targets such as FabH, FphC, and AdhE in MRSA, Antibacterial agent 136 is a premier tool compound for chemical proteomics studies [1]. It is uniquely suited for activity-based protein profiling (ABPP) experiments designed to map target interaction landscapes and investigate mechanisms of action for novel antibacterial chemotypes [1].

MRSA Resistance and Synergy Studies

The compound's potent activity against multidrug-resistant S. aureus (MIC50 range 0.8-3.1 µM) makes it a critical tool for investigating resistance mechanisms [1]. It can be employed in serial passaging experiments to study the evolution of resistance against this novel chemotype. Additionally, its unique polypharmacological profile warrants investigation in antibiotic synergy studies, particularly with β-lactams like oxacillin.

SAR and Medicinal Chemistry Optimization

For medicinal chemistry programs focused on the oxadiazolone scaffold, Antibacterial agent 136 represents an advanced lead compound with a defined SAR and target profile [1]. It serves as a key reference molecule for designing and benchmarking new derivatives, with the goal of optimizing pharmacokinetic properties, reducing potential toxicity, or further improving antibacterial potency.

Technical Documentation Hub

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